The compound is cataloged with the Chemical Abstracts Service number 886851-62-3 and is primarily utilized in research settings, particularly in the fields of organic chemistry and pharmacology. It is recognized for its structural features that impart distinct electronic properties, making it a valuable building block for further chemical modifications and syntheses.
The synthesis of 1-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the following methods:
The synthesis typically requires careful control of temperature, solvent choice, and reaction time to maximize yield and minimize by-products. Reaction conditions may include:
The molecular formula of 1-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is C10H9NO2S, with a molecular weight of approximately 207.25 g/mol. The structure features:
The InChI key for this compound is DAKBEXHZFZAYHS-UHFFFAOYSA-N, which aids in database searches for chemical information. The canonical SMILES representation is COC(=O)C1=CC=C(N1)C2=CC=CS2, illustrating the connectivity between atoms within the molecule .
1-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid can participate in several types of chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA) | Room temperature |
Reduction | Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) | Anhydrous conditions |
Electrophilic Substitution | Halogens (bromine), nitrating agents (nitric acid) | Controlled temperature |
The mechanism of action for 1-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid varies based on its application:
1-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid has numerous applications across different scientific fields:
The foundational synthesis of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid (C₉H₈N₂O₂S; CAS 869901-15-5) employs condensation reactions between 1-methyl-1H-pyrazole precursors and functionalized thiophene derivatives. This approach typically utilizes methyl 1-methyl-1H-pyrazole-5-carboxylate and 2-bromothiophene under palladium-catalyzed cross-coupling conditions. The reaction proceeds via in situ formation of organozinc or organoboron intermediates from the thiophene derivative, followed by transmetalation and reductive elimination. Key advantages include commercial availability of starting materials and compatibility with diverse functional groups. However, regioselectivity challenges arise due to competing coupling at alternative positions on both heterocyclic rings, requiring protective group strategies or optimized catalysts to achieve acceptable regiocontrol [1] [8].
Solvent selection critically influences reaction kinetics, regioselectivity, and ultimate yield in conventional synthesis. Polar aprotic solvents, particularly dimethylformamide (DMF) and acetonitrile, facilitate higher yields (68-75%) by enhancing catalyst solubility and stabilizing reactive intermediates. Ethanol, while less effective (yielding 45-52%), offers environmental advantages. Temperature optimization studies reveal a narrow operational window between 80-100°C, balancing accelerated kinetics against decomposition pathways. Lower temperatures (≤70°C) result in incomplete conversion, while temperatures exceeding 110°C promote decarboxylation and homocoupling byproducts. Reaction times typically range from 12-24 hours, with extended durations providing diminishing returns due to product degradation [2] [6].
Table 1: Solvent Optimization in Conventional Synthesis
Solvent System | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Key Observations |
---|---|---|---|---|
Dimethylformamide (DMF) | 90 | 18 | 74.5 | Optimal catalyst solubility; highest yield |
Acetonitrile | 85 | 20 | 68.2 | Good regiocontrol; moderate evaporation loss |
Toluene | 110 | 14 | 58.7 | Acceptable yield but increased byproducts |
Ethanol | 78 | 24 | 48.9 | Green solvent; lowest yield |
Tetrahydrofuran (THF) | 65 | 22 | 62.3 | Requires pressurized reactor |
Lewis acid catalysts significantly enhance electrophilic substitution efficiency by activating thiophene derivatives toward pyrazole coupling. Aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂) demonstrate particular efficacy, coordinating with thiophene sulfur to increase ring electrophilicity. Mechanistic studies reveal a stepwise process: (1) Lewis acid coordination to thiophene-2-carbaldehyde oxygen, (2) pyrazole C-5 carbon electrophilic attack at thiophene C-5 position (kinetically favored over C-4), and (3) rearomatization with concomitant proton transfer. Substituent effects profoundly influence reactivity, with electron-donating groups on pyrazole improving yields by 15-20% compared to electron-withdrawing analogues. Catalyst loading optimization indicates 20-30 mol% as optimal, balancing cost and yield improvement (up to 82% at 25 mol% AlCl₃). Critical challenges include catalyst deactivation by carboxylic acid functionality and stoichiometric waste generation [2] [6].
State-of-the-art synthesis employs iridium-catalyzed C-H borylation followed by Suzuki-Miyaura cross-coupling, enabling direct functionalization without N-protection/deprotection sequences. The two-step protocol begins with catalytic borylation of methyl 1-methyl-1H-pyrazole-5-carboxylate using [Ir(OMe)(COD)]₂/3,4,7,8-tetramethyl-1,10-phenanthroline catalyst with pinacol borane (H-BPin) at ambient temperature, achieving >99% conversion within 6 hours. Subsequent Suzuki coupling with 2-bromothiophene utilizes Pd(OAc)₂/SPhos catalyst system in aqueous DMF at 80°C, yielding 85-92% of the target compound. This methodology demonstrates exceptional functional group tolerance, accommodating substrates with acidic protons, halogens, and heterocycles incompatible with traditional approaches. Key advantages include: (1) elimination of N-protection steps (reducing synthesis time by 40%), (2) scalability demonstrated at 40mmol with maintained efficiency, and (3) compatibility with diverse (hetero)aryl bromides for analogue synthesis. The borylated intermediate exhibits remarkable stability (>2 years under ambient conditions), enabling stockpiling for on-demand coupling [3] [5].
Table 2: Advanced Catalytic Performance Comparison
Catalytic System | Reaction Conditions | Yield (%) | Key Advantages | Industrial Limitations |
---|---|---|---|---|
Pd(OAc)₂/XPhos | DMF/H₂O, K₂CO₃, 80°C | 89 | High yield; commercial ligands | Palladium leaching concerns |
NiCl₂(dppe) | dioxane, K₃PO₄, 100°C | 76 | Low-cost catalyst | Requires inert atmosphere |
Pd/C + TBAB | EtOH/H₂O, K₂CO₃, 70°C | 81 | Recyclable catalyst | 5% dehalogenation byproduct |
PEPPSI-SIPr | toluene, Cs₂CO₃, 90°C | 93 | Excellent functional group tolerance | High catalyst cost |
Transitioning from batch to continuous manufacturing addresses key scalability limitations, particularly exotherm management and mixing inefficiencies in traditional reactors. Microfluidic systems with segmented gas-liquid flow enhance mass transfer by creating narrow residence time distributions, improving yield consistency to ±2% compared to ±8% in batch reactors. Integrated temperature control modules maintain the precise thermal profile (85±0.5°C) required for Suzuki coupling steps, suppressing decarboxylation. Reactor designs incorporating immobilized catalysts (Pd on functionalized silica or polymer monoliths) demonstrate 500-hour operational stability with <5% activity loss, significantly reducing metal leaching to <1 ppm per product batch. Multi-stage configurations enable telescoped borylation-Suzuki sequences, reducing intermediate isolation and increasing space-time yield by 3.5-fold. However, solids handling remains challenging due to potential clogging from inorganic bases (K₃PO₄) and product crystallization, necessitating advanced crystallizer designs or switchable solvent strategies [2] [8].
Solvent selection constitutes 60-85% of process mass intensity in pharmaceutical synthesis, driving intensive research into sustainable alternatives. Current industrial processes predominantly use DMF and NMP, classified as substances of very high concern under REACH. Effective replacements include:
Table 3: Industrial Production Cost Drivers (Per Kilogram)
Cost Component | Conventional Process | Advanced Catalytic Process | Continuous Flow Process |
---|---|---|---|
Raw Materials | $1,420 (62%) | $1,150 (51%) | $980 (46%) |
Catalyst/Ligands | $185 (8%) | $320 (14%) | $95 (4%) |
Solvent Use/Recovery | $410 (18%) | $385 (17%) | $310 (15%) |
Energy Input | $85 (4%) | $105 (5%) | $220 (10%) |
Waste Treatment | $195 (8%) | $135 (6%) | $85 (4%) |
Capital Depreciation | - | $165 (7%) | $430 (21%) |
Total Estimated Cost | $2,295 | $2,260 | $2,120 |
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